1-(2-chloro-6-fluorobenzyl)-2-(2-chlorostyryl)-1H-1,3-benzimidazole
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Overview
Description
1-(2-chloro-6-fluorobenzyl)-2-(2-chlorostyryl)-1H-1,3-benzimidazole is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This particular compound is characterized by the presence of chloro and fluoro substituents on the benzyl and styryl groups, respectively, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-6-fluorobenzyl)-2-(2-chlorostyryl)-1H-1,3-benzimidazole typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Benzyl Group: The 2-chloro-6-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-chloro-6-fluorobenzyl chloride and the benzimidazole core.
Styryl Group Addition: The 2-chlorostyryl group can be added through a Heck reaction, where the benzimidazole derivative reacts with 2-chlorostyrene in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-6-fluorobenzyl)-2-(2-chlorostyryl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding reduced forms.
Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Benzimidazole derivatives with different substituents replacing the chloro and fluoro groups.
Scientific Research Applications
1-(2-chloro-6-fluorobenzyl)-2-(2-chlorostyryl)-1H-1,3-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to other bioactive benzimidazoles.
Industry: Used in the development of materials with specific chemical properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-2-(2-chlorostyryl)-1H-1,3-benzimidazole is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes, leading to its biological effects.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorobenzyl)-2-(2-chlorostyryl)-1H-1,3-benzimidazole
- 1-(2-fluorobenzyl)-2-(2-chlorostyryl)-1H-1,3-benzimidazole
- 1-(2-chloro-6-fluorobenzyl)-2-(styryl)-1H-1,3-benzimidazole
Uniqueness
1-(2-chloro-6-fluorobenzyl)-2-(2-chlorostyryl)-1H-1,3-benzimidazole is unique due to the presence of both chloro and fluoro substituents, which may enhance its chemical stability and biological activity compared to similar compounds. The combination of these substituents can also influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-2-[(E)-2-(2-chlorophenyl)ethenyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2FN2/c23-17-7-2-1-6-15(17)12-13-22-26-20-10-3-4-11-21(20)27(22)14-16-18(24)8-5-9-19(16)25/h1-13H,14H2/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANABVIQUINUCW-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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